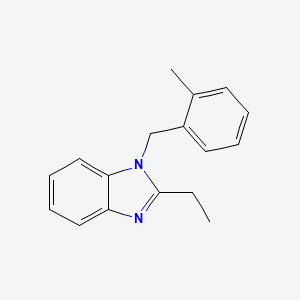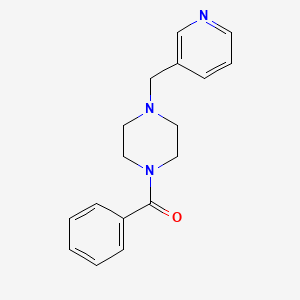![molecular formula C20H16N2O B5695368 1-[2-(4-methylphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone](/img/structure/B5695368.png)
1-[2-(4-methylphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-methylphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone, also known as MIQ, is a synthetic compound that has been widely studied for its potential use in scientific research. MIQ belongs to the class of imidazoisoquinoline compounds and has been found to have promising applications in various fields, including medicine, biochemistry, and pharmacology. In
作用机制
The mechanism of action of 1-[2-(4-methylphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone is not fully understood. However, it has been suggested that this compound may interact with various cellular targets, including protein kinases and DNA, leading to changes in cell signaling and gene expression. This compound has also been found to modulate the activity of various ion channels, including potassium channels, which are involved in the regulation of cellular excitability.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including protein kinases, leading to changes in cell signaling and gene expression. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to modulate the activity of various ion channels, including potassium channels, leading to changes in cellular excitability.
实验室实验的优点和局限性
1-[2-(4-methylphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. This compound has also been found to exhibit a range of biological activities, making it a promising candidate for further study. However, there are also limitations to the use of this compound in lab experiments. This compound has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain assays. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for the study of 1-[2-(4-methylphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including cancer and viral infections. Another area of interest is the elucidation of the mechanism of action of this compound, which can provide insights into its biological activity and potential therapeutic applications. Additionally, the development of new synthetic methods for the production of this compound and related compounds can facilitate further research in this field.
合成方法
1-[2-(4-methylphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone can be synthesized through a multi-step process that involves the reaction of 2-aminobenzophenone with 4-methylbenzylamine, followed by cyclization and reduction steps. The final product is obtained after purification and characterization by various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学研究应用
1-[2-(4-methylphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone has been extensively studied for its potential use in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the activity of various enzymes, including protein kinases, which are involved in the regulation of cell growth and proliferation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
1-[2-(4-methylphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c1-13-7-9-16(10-8-13)18-19(14(2)23)22-12-11-15-5-3-4-6-17(15)20(22)21-18/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGLMCBVFMLGGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC4=CC=CC=C4C3=N2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24787511 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(2-furoylamino)carbonothioyl]amino}-2-methylbenzoic acid](/img/structure/B5695299.png)

![4-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5695312.png)

![5-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B5695327.png)
![N'-[4-(benzyloxy)benzylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5695333.png)
![N-isopropyl-4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5695334.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(4-morpholinyl)acetamide](/img/structure/B5695342.png)
![5-bromo-N-[2-(4-morpholinyl)ethyl]-2-furamide](/img/structure/B5695347.png)
![N~1~-(5-ethyl-1,3,4-thiadiazol-2-yl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5695355.png)



